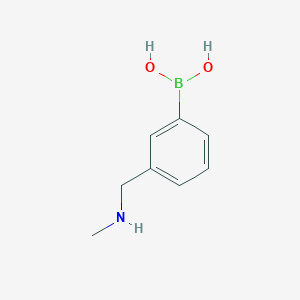

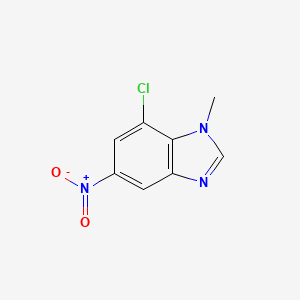

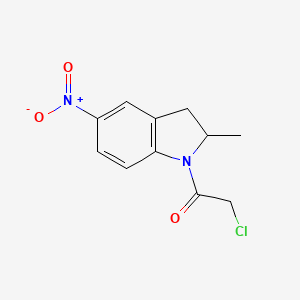

7-Chloro-1-methyl-5-nitro-1H-benzimidazole

概要

説明

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds and is a part of many pharmaceuticals, such as antihistaminic, antiviral, antiulcer, and anticancer drugs .

Synthesis Analysis

There are various methods for synthesizing benzimidazole derivatives. One common method involves the condensation of o-phenylenediamine with carboxylic acids or its derivatives . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .

Molecular Structure Analysis

Benzimidazole consists of a fused two-ring system, which includes a benzene ring and an imidazole ring . The imidazole ring contains two nitrogen atoms. The structure allows benzimidazole and its derivatives to easily interact with biopolymers of the living system .

Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized and screened for various biological activities. They have been found to exhibit a wide range of biological activities, including anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

科学的研究の応用

Antimicrobial Activity

7-Chloro-1-methyl-5-nitro-1H-benzimidazole: has been explored for its potential as an antimicrobial agent. Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities, and their antimicrobial properties are particularly significant. They have been tested against various strains of bacteria and fungi, showing promising results in inhibiting microbial growth .

Anticancer Research

This compound has also been investigated in the context of anticancer research. Benzimidazoles can interact with biopolymers within the cell, potentially disrupting processes vital for cancer cell survival. The nitro and chloro substituents on the benzimidazole ring might enhance these properties, making it a candidate for further study as a chemotherapeutic agent .

Antiviral Applications

The structural similarity of benzimidazole derivatives to nucleotides allows them to interfere with viral replication. Research has indicated that certain benzimidazole compounds can act as reverse transcriptase inhibitors, which is a mechanism that can be exploited in HIV treatment. The specific substitutions on 7-Chloro-1-methyl-5-nitro-1H-benzimidazole could offer unique antiviral capabilities that warrant further exploration .

Pharmacological Significance

In pharmacology, 7-Chloro-1-methyl-5-nitro-1H-benzimidazole may serve as a lead compound for drug development. Its molecular structure could be modified to enhance its interaction with various biological targets, potentially leading to the development of new medications with improved efficacy and safety profiles .

Industrial Uses

While primarily researched for medical applications, benzimidazole derivatives also find uses in industrial settings. They can function as corrosion inhibitors, coatings, or as part of synthetic materials. The specific properties of 7-Chloro-1-methyl-5-nitro-1H-benzimidazole could be tailored for specialized industrial applications .

Environmental Impact Studies

The environmental impact of chemical compounds is an important area of study. Research into the degradation, bioaccumulation, and toxicity of 7-Chloro-1-methyl-5-nitro-1H-benzimidazole is crucial to ensure safe handling and disposal practices, as well as to assess its potential effects on ecosystems .

Biochemical Research

In biochemical research, 7-Chloro-1-methyl-5-nitro-1H-benzimidazole can be used as a reagent or a building block for synthesizing more complex molecules. Its reactivity and stability under various conditions make it a valuable tool for studying biochemical pathways and processes .

Synthesis Methods Development

Developing efficient synthesis methods for 7-Chloro-1-methyl-5-nitro-1H-benzimidazole is key to its application in research and industry. Advances in synthetic chemistry could lead to more cost-effective and environmentally friendly production methods, which is essential for large-scale use .

作用機序

Target of Action

It is known that benzimidazole derivatives, which include this compound, are structural isosters of naturally occurring nucleotides, allowing them to interact easily with the biopolymers of the living system .

Mode of Action

Benzimidazole derivatives are known to exhibit a broad range of chemical and biological properties, suggesting a diverse range of interactions with their targets .

Biochemical Pathways

Benzimidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Benzimidazole derivatives are known to have outstanding bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives are known to exert excellent bioactivity against many ailments .

Action Environment

Benzimidazole derivatives are known for their versatility and utility in a number of areas, suggesting that they may be robust to a variety of environmental conditions .

Safety and Hazards

将来の方向性

Benzimidazole and its derivatives continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research will likely focus on synthesizing new benzimidazole derivatives and screening them for various biological activities . There is also interest in developing more efficient and environmentally friendly methods for the synthesis of benzimidazoles .

特性

IUPAC Name |

7-chloro-1-methyl-5-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-11-4-10-7-3-5(12(13)14)2-6(9)8(7)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZVRISBIBYVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259377 | |

| Record name | 1H-Benzimidazole, 7-chloro-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-methyl-5-nitro-1H-benzimidazole | |

CAS RN |

1287218-23-8 | |

| Record name | 1H-Benzimidazole, 7-chloro-1-methyl-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 7-chloro-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide](/img/structure/B1393965.png)

![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)

![N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1393976.png)